N-[4-({(2S)-2-[(morpholin-4-yl)methyl]pyrrolidin-1-yl}sulfonyl)phenyl]-N'-[4-(trifluoromethyl)phenyl]urea
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Overview
Description
ZL0590 is a potent, orally active inhibitor that selectively targets the bromodomain-containing protein 4 (BRD4) BD1 domain. It has an IC50 value of 90 nM for human BRD4 BD1 and exhibits significant anti-inflammatory activities . This compound is primarily used in scientific research for its potential therapeutic applications in treating inflammatory diseases and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZL0590 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of ZL0590 follows similar synthetic routes but on a larger scale. The process involves scaling up the reactions, optimizing the conditions for industrial equipment, and ensuring consistent quality and purity of the final product . Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
ZL0590 undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of ZL0590 include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
ZL0590 has a wide range of scientific research applications, including:
Mechanism of Action
ZL0590 exerts its effects by selectively binding to the BD1 domain of BRD4, a protein involved in gene transcription regulation. This binding inhibits the interaction between BRD4 and acetylated histones, thereby preventing the recruitment of transcriptional machinery and reducing the expression of pro-inflammatory genes . The molecular targets and pathways involved include the inhibition of BRD4-mediated transcriptional activation and the modulation of epigenetic marks .
Comparison with Similar Compounds
Similar Compounds
(+)-JQ1: Another well-known BRD4 inhibitor that binds to the acetyl-lysine recognition pocket of BRD4.
Uniqueness of ZL0590
ZL0590 is unique in its ability to bind to a distinct allosteric site on BRD4, different from the classical acetyl-lysine binding pocket targeted by compounds like (+)-JQ1 . This unique binding mode allows ZL0590 to exhibit high selectivity and potency, making it a valuable tool for studying BRD4 biology and developing new therapeutic strategies .
Properties
Molecular Formula |
C23H27F3N4O4S |
---|---|
Molecular Weight |
512.5 g/mol |
IUPAC Name |
1-[4-[(2S)-2-(morpholin-4-ylmethyl)pyrrolidin-1-yl]sulfonylphenyl]-3-[4-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C23H27F3N4O4S/c24-23(25,26)17-3-5-18(6-4-17)27-22(31)28-19-7-9-21(10-8-19)35(32,33)30-11-1-2-20(30)16-29-12-14-34-15-13-29/h3-10,20H,1-2,11-16H2,(H2,27,28,31)/t20-/m0/s1 |
InChI Key |
ZPMULUKHFNMJPF-FQEVSTJZSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C(F)(F)F)CN4CCOCC4 |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C(F)(F)F)CN4CCOCC4 |
Origin of Product |
United States |
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